molecular formula C20H26N2O2S B2731673 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE CAS No. 1428372-21-7

4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2731673
CAS No.: 1428372-21-7
M. Wt: 358.5
InChI Key: BJYHLVOGVCELIP-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE (CAS 1428352-29-7) is a synthetic organic compound with a molecular formula of C20H28N2O3S2 and a molecular weight of 408.6 g/mol . This benzamide derivative features a piperidine scaffold substituted with a thiophene ring, a structural motif of significant interest in medicinal chemistry for its potential to interact with key biological targets. The compound's structure includes an ethoxy-substituted benzamide group linked via an ethyl chain to the nitrogen of the piperidine ring, offering a complex pharmacophore for research applications. Its primary research value resides in the investigation of novel antiviral agents, particularly against coronaviruses. Piperidine-carboxamide-based compounds have demonstrated promising broad-spectrum inhibitory activity against human coronaviruses, including SARS-CoV-2 and its variants, in cellular assays . The molecular architecture of this compound suggests potential for targeting viral proteases, such as the papain-like protease (PLpro), which is essential for viral replication and for subverting the host's immune response . Researchers can utilize this high-purity compound as a key chemical scaffold in structure-activity relationship (SAR) studies to optimize potency and selectivity, as a tool compound for probing viral mechanisms, and in high-throughput screening campaigns to identify new leads for antiviral development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-24-18-7-5-17(6-8-18)20(23)21-11-14-22-12-9-16(10-13-22)19-4-3-15-25-19/h3-8,15-16H,2,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHLVOGVCELIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a suitable catalyst.

    Ethoxylation: The next step involves the introduction of the ethoxy group. This can be done by reacting the piperidine intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the benzamide core. This can be achieved by reacting the ethoxylated piperidine intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide is C27H27ClN2O3SC_{27}H_{27}ClN_2O_3S, with a molecular weight of approximately 495.0 g/mol. The compound features a piperidine ring substituted with a thiophene moiety, which is known to enhance biological activity through its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These studies often employ methods such as minimum inhibitory concentration (MIC) assays to determine the efficacy of these compounds against resistant strains .

Anticancer Potential

The anticancer activity of benzamide derivatives has been a focal point in recent research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have demonstrated that certain substituted benzamides exhibit IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring, thiophene substitution, and subsequent ethoxy and benzamide functionalization. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study focusing on the synthesis of novel benzamide derivatives revealed that certain compounds exhibited potent antimicrobial activity against resistant bacterial strains, with MIC values comparable to established antibiotics . The presence of electron-withdrawing groups on the aromatic ring was found to enhance antimicrobial potency.

Case Study 2: Anticancer Screening

Another investigation into benzamide analogues highlighted their anticancer properties against human colorectal carcinoma cell lines (HCT116). Compounds were screened for cytotoxicity using the Sulforhodamine B assay, revealing several candidates with IC50 values significantly lower than those of conventional treatments .

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE but differ in key substituents, leading to variations in physicochemical and functional properties:

N-[2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-N-(2-PYRIDYL)-4-(TRIMETHYLSTANNYL)BENZAMIDE

  • Core Differences :
    • Replaces the piperidine-thiophene moiety with a piperazine ring bearing a 2-methoxyphenyl group.
    • Substitutes the 4-ethoxy group with a trimethylstannyl (Sn(CH₃)₃) group.
    • Additional pyridinyl substituent on the benzamide nitrogen.
  • Higher molecular weight (579.312 g/mol) due to the tin atom .

N-[2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-4-NITRO-N-2-PYRIDINYLBENZAMIDE

  • Core Differences :
    • Features a 4-nitro group on the benzamide instead of 4-ethoxy.
    • Retains the piperazine-2-methoxyphenyl and pyridinyl groups.
  • Implications :
    • The nitro group is strongly electron-withdrawing, which may reduce electron density in the aromatic ring, affecting binding interactions (e.g., with serotonin receptors, as seen in nitro-MPPF analogs) .
    • Predicted pKa of 6.67 suggests partial ionization at physiological pH, influencing bioavailability .
    • Lower molecular weight (461.51 g/mol) compared to the stannane analog .

N-(1-[2-(4-CHLOROPHENYL)ETHYL]PIPERIDIN-4-YL)-3-CYANO-N-(2-METHOXYETHYL)BENZAMIDE

  • Core Differences: Substitutes the thiophen-2-yl group with a 4-chlorophenethyl chain on the piperidine. Introduces a 3-cyano group on the benzamide and a 2-methoxyethyl substituent on the nitrogen.
  • The cyano group may act as a hydrogen bond acceptor, altering target affinity. Molecular weight (434.96 g/mol) is lower than the stannane analog but higher than the nitro derivative .

Structural and Functional Comparison Table

Property/Feature This compound N-[2-[4-(2-METHOXYPHENYL)PIPERAZINYL]ETHYL]-4-(Sn(CH₃)₃)BENZAMIDE 4-NITRO-N-2-PYRIDINYLBENZAMIDE 3-CYANO-4-CHLOROPHENETHYL PIPERIDINE BENZAMIDE
Aromatic Substituent 4-Ethoxy (electron-donating) 4-Trimethylstannyl (organometallic) 4-Nitro (electron-withdrawing) 3-Cyano
Heterocyclic Core Piperidine-thiophen-2-yl Piperazine-2-methoxyphenyl Piperazine-2-methoxyphenyl Piperidine-4-chlorophenethyl
Molecular Weight Not provided 579.312 g/mol 461.51 g/mol 434.96 g/mol
Key Functional Groups Ethoxy, thiophene Trimethylstannyl, pyridinyl Nitro, pyridinyl Chlorine, cyano, methoxyethyl
Predicted Applications CNS-targeted (speculative) Synthetic reagent (organometallic) Receptor ligand (e.g., 5-HT₁A) Neuroactive (lipophilicity-driven)

Biological Activity

4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamides are known to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in inflammation and cancer progression .
  • Antagonism of Receptors : Compounds featuring piperidine moieties can act as antagonists at various receptors, including dopamine and serotonin receptors, influencing neurochemical pathways involved in mood regulation and cognition .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Research has shown that similar benzamide derivatives have demonstrated significant anticancer properties. For instance, compounds containing thiophene rings have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

Benzamide derivatives are also recognized for their anti-inflammatory properties. They may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

Given the structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm ethoxy (-OCH₂CH₃, δ 1.3–1.4 ppm) and piperidine-thiophene integration .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₂₀H₂₅N₂O₂S: 369.1634; observed ± 2 ppm) .
  • X-ray Crystallography : For absolute configuration, grow crystals via vapor diffusion (ethanol/water) and compare with DFT-optimized structures .

What in vitro models are suitable for evaluating the compound's interaction with G-protein coupled receptors (GPCRs)?

Advanced Research Question

  • Cell-Based Assays : Use HEK293 cells stably expressing human 5-HT₇ or D₂ receptors. Measure cAMP accumulation (for Gαs/i-coupled receptors) or β-arrestin recruitment (BRET/TR-FRET) .
  • Binding Studies : Screen against a panel of ¹²⁵I-labeled GPCR ligands (e.g., 5-CT for 5-HT₁) at 0.1–10 μM. Calculate Kᵢ values using Cheng-Prusoff equation .
  • Counteract Off-Target Effects : Include negative controls (e.g., parental HEK293 cells) to exclude non-specific binding .

How does the substitution pattern on the benzamide and piperidine moieties influence the compound's pharmacological profile?

Advanced Research Question

  • Benzamide Modifications : Replacing the ethoxy group with trifluoromethyl (as in PubChem CID 135565073) increases lipophilicity (clogP +0.5) and metabolic stability .
  • Piperidine-Thiophene : Substituting thiophene with furan reduces potency at 5-HT receptors by 10-fold due to weaker π-π stacking .
  • SAR Studies : Synthesize analogs with methyl/fluoro groups on the piperidine ring and compare IC₅₀ values in functional assays .

What strategies can be employed to optimize the compound's pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability : Introduce deuterium at labile positions (e.g., ethyl group) to slow CYP450-mediated oxidation. Validate using liver microsomes (human/rat) .
  • Bioavailability : Formulate as a nanocrystal suspension (<200 nm) to enhance aqueous solubility. Assess oral absorption in Sprague-Dawley rats (Cₘₐₓ, AUC₀–₂₄) .
  • Plasma Protein Binding : Measure % bound via ultrafiltration; >90% binding may necessitate dose adjustment .

How can computational methods predict the compound's mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₇ (PDB ID 6WGT). Prioritize poses with hydrogen bonds to Ser5.42 and hydrophobic contacts with Phe6.51 .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and nucleophilic attack sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., POPC membrane) .

What are the best practices for handling and storing this compound to ensure stability during experimental assays?

Basic Research Question

  • Storage : Store at -20°C in amber vials under argon. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (<0.1% DMSO). Vortex for 30 sec to ensure homogeneity .
  • Stability Testing : Monitor degradation via UPLC-PDA at 254 nm over 48 hours at 4°C and 25°C .

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